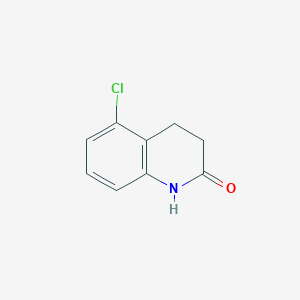

5-chloro-3,4-dihydroquinolin-2(1H)-one

Vue d'ensemble

Description

5-chloro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and a carbonyl group at the 2nd position in the quinoline ring structure imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Cyclization Method

Starting Materials: 2-chloroaniline and ethyl acetoacetate.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol.

Procedure: The 2-chloroaniline reacts with ethyl acetoacetate to form an intermediate, which undergoes cyclization to yield 5-chloro-3,4-dihydroquinolin-2(1H)-one.

-

Reduction Method

Starting Materials: 5-chloro-2-nitrobenzaldehyde and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride.

Procedure: The 5-chloro-2-nitrobenzaldehyde is reduced to 5-chloro-2-aminobenzaldehyde, which then reacts with ethyl acetoacetate to form the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.

Analyse Des Réactions Chimiques

Vilsmeier–Haack Formylation

The compound undergoes Vilsmeier–Haack formylation to introduce aldehyde groups at position 3. This reaction typically uses phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled conditions.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Chloro-3,4-dihydroquinolin-2(1H)-one | POCl₃/DMF, 60°C, 1.5–2 h | 3-Formyl-5-chloro-3,4-dihydroquinolin-2(1H)-one | 75–80% |

The reaction proceeds via the formation of a Vilsmeier reagent (chloromethyleneiminium chloride), followed by electrophilic substitution at the activated aromatic position.

Condensation with Hydrazides

The ketone group reacts with hydrazides to form hydrazone derivatives, which serve as ligands for metal complexes.

These hydrazones exhibit planar configurations, enabling π-π stacking interactions in metal-ligand complexes .

Multicomponent Reactions

The compound participates in one-pot multicomponent reactions to form pyrano[3,2-c]chromenones and pyrano[4,3-b]pyranones. Catalysts like L-proline enhance yields.

The mechanism involves Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization .

Cyclocondensation with Active Methylene Compounds

Active methylene compounds like malononitrile react with the aldehyde derivatives of this compound to form fused pyran systems.

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Piperidine, ethanol, reflux | 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile | 65% |

Substitution Reactions

The chlorine substituent at position 5 can be replaced via nucleophilic aromatic substitution under basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 4 h | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | 60% |

Microwave-Assisted Cyclization

Under microwave irradiation, the compound forms pyrano[2,3-b]quinolin-2-ones when treated with acetic acid and sodium acetate.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic acid (123 mmol), NaOAc (50 mmol), 320 W, 5 min | 5-Chloro-pyrano[2,3-b]quinolin-2-one | 92% |

This solvent-free method reduces reaction times from hours to minutes .

Biginelli Reaction

The compound serves as a substrate in Biginelli reactions to synthesize dihydropyrimidinones (DHPMs), which show anticancer activity.

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl acetoacetate, urea | HCl, ethanol, reflux | 4-(5-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3,4-dihydropyrimidin-2(1H)-one | 85% |

Suzuki–Miyaura Coupling

Although not explicitly documented for this compound, analogous quinolines undergo palladium-catalyzed cross-coupling with arylboronic acids.

Table 2: Catalyst Efficiency in Multicomponent Reactions

| Catalyst | Reaction Time | Yield |

|---|---|---|

| L-proline | 20 min | 85% |

| Piperidine | 45 min | 70% |

| NaOH | 60 min | 65% |

Applications De Recherche Scientifique

Antimicrobial Properties

Quinolinone derivatives, including 5-chloro-3,4-dihydroquinolin-2(1H)-one, have been studied for their antimicrobial activities. Research indicates that modifications to the quinolinone structure can enhance its efficacy against various bacterial strains. For instance, derivatives of quinolinones have shown promising results against resistant strains of bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Anti-inflammatory Effects

Inhibitors derived from 3,4-dihydroquinolin-2-one structures have been reported to target matrix metalloproteinases (MMPs), enzymes implicated in inflammatory diseases such as arthritis and multiple sclerosis. These compounds can mitigate tissue breakdown associated with these conditions, demonstrating potential therapeutic benefits .

Drug Development

This compound serves as a scaffold for the development of novel pharmaceuticals. Its derivatives have been investigated for their potential in treating conditions like heart disease and chronic obstructive pulmonary disease (COPD) due to their ability to inhibit MMPs .

Case Studies

- MMP Inhibition : A study detailed the synthesis of various quinolinone derivatives that exhibited significant inhibition of MMPs involved in cardiac diseases. One derivative demonstrated an IC50 value indicative of potent activity against MMP-9, suggesting its potential as a therapeutic agent in cardiovascular diseases .

- Antimicrobial Activity : Another research effort focused on synthesizing new derivatives from this compound and evaluating their antimicrobial properties against a panel of pathogens. The results indicated that certain modifications led to increased antibacterial activity compared to the parent compound .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 5-chloro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-chloroquinolin-2(1H)-one: Lacks the dihydro moiety, resulting in different chemical properties.

3,4-dihydroquinolin-2(1H)-one: Lacks the chlorine atom, affecting its reactivity and biological activity.

5-bromo-3,4-dihydroquinolin-2(1H)-one: Substitution of chlorine with bromine alters its chemical behavior.

Uniqueness

5-chloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the dihydro moiety, which confer distinct chemical and biological properties

Activité Biologique

5-Chloro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound (C9H8ClNO) is characterized by a quinoline core structure that is modified with a chlorine atom at the 5-position. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing methods such as one-pot reactions or multi-component reactions to enhance yield and efficiency.

Antimicrobial Activity

Research has demonstrated that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. For instance, studies have shown that certain 3-acyl derivatives possess potent antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.014 - 5.87 |

| 3-Acyl derivatives | Antibacterial | Varies by structure |

Antimalarial Activity

In vitro evaluations have indicated that some derivatives of this compound exhibit moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL. This suggests a promising avenue for developing new antimalarial agents based on this scaffold .

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects, particularly in the context of Alzheimer’s disease. A series of hybrid compounds combining the quinolinone structure with dithiocarbamate moieties have shown dual inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in neurodegenerative disease treatment. Notably, one derivative demonstrated an IC50 value of 0.28 µM against AChE, indicating strong potential for therapeutic application in neurodegeneration .

Anti-Viral Activity

Recent studies have identified certain derivatives as potential inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV), showcasing a broad range of pharmacological activities including antiviral properties. One compound exhibited an IC50 value of 86 nM against MERS-CoV with low cytotoxicity .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various synthesized quinoline derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced antibacterial properties compared to standard antibiotics .

- Neurodegenerative Disease Models : In a neuroprotective study using PC12 cells, compounds derived from this compound were shown to cross the blood-brain barrier effectively while exhibiting low toxicity at concentrations below 12.5 µM .

- Antimalarial Studies : In a comparative study against chloroquine, certain derivatives demonstrated superior activity against Plasmodium falciparum, suggesting that modifications to the quinoline structure could lead to more effective antimalarial agents .

Propriétés

IUPAC Name |

5-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZVTNYJNDWQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597529 | |

| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72995-15-4 | |

| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.